1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester
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Description
Synthesis Analysis
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is synthesized by the reaction of 1,2,3,4-tetrahydroisoquinoline with pinacolborane. The reaction is usually carried out in the presence of catalytic amounts of palladium catalysts. The reaction has high yields, and the resulting products are highly stable and pure.Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester is C15H22BNO2. It has a molecular weight of 259.16 . The IUPAC name is 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis
Boronic acid esters, including those similar to “1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester,” are crucial intermediates in organic synthesis. They are widely used in Suzuki coupling reactions, a powerful tool for forming carbon-carbon bonds, leading to the synthesis of complex molecules.Physical And Chemical Properties Analysis
The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Scientific Research Applications
Metal-Catalyzed C-C Bond Formation
Phenylboronic acid pinacol ester (a related compound) is commonly used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction. Researchers leverage this reaction to construct complex organic molecules. The versatility of boronate esters makes them valuable tools in synthetic chemistry .
Organic Synthesis
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester, finds applications in the synthesis of heterocyclic compounds. Its unique structure allows for diverse functionalization, making it useful for creating novel organic molecules with specific properties .
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-8-13-11(10-12)6-5-9-17-13/h7-8,10,17H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDHEULQJVJXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-6-boronic acid, pinacol ester |
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